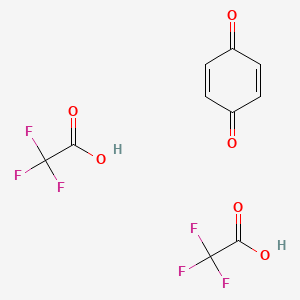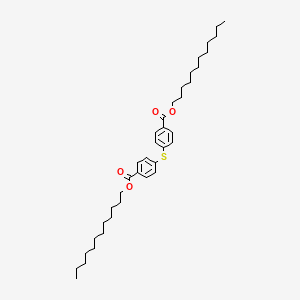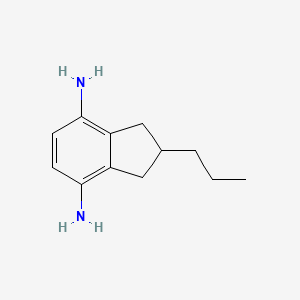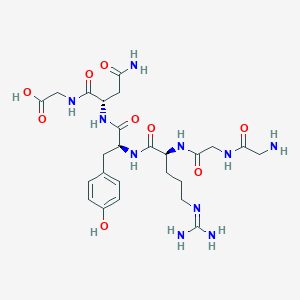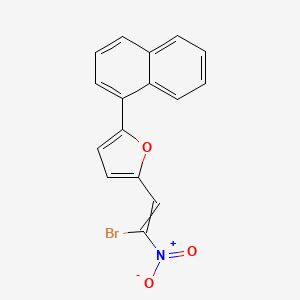
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a bromo-nitroethenyl group and a naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of a suitable precursor followed by nitration and subsequent coupling with a naphthalenyl derivative. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan would depend on its specific interactions with molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, affecting biochemical pathways. The nitro and bromo groups could play a role in these interactions by forming reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(2-Chloro-2-nitroethenyl)-5-(naphthalen-1-yl)furan: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is unique due to the presence of both a bromo-nitroethenyl group and a naphthalenyl group, which can impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
918429-28-4 |
|---|---|
Molekularformel |
C16H10BrNO3 |
Molekulargewicht |
344.16 g/mol |
IUPAC-Name |
2-(2-bromo-2-nitroethenyl)-5-naphthalen-1-ylfuran |
InChI |
InChI=1S/C16H10BrNO3/c17-16(18(19)20)10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI-Schlüssel |
MTQFKQUHYVVFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=C([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
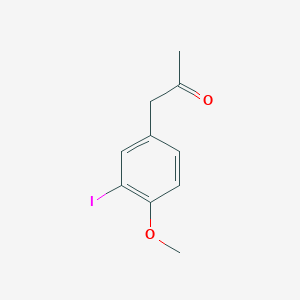
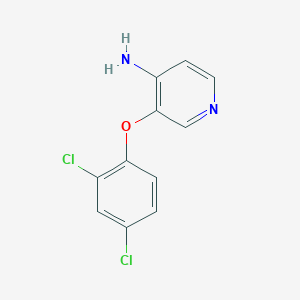
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
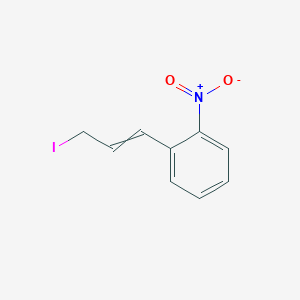
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
